molecular formula C19H18N4O3 B2905305 methyl 4-((2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate CAS No. 1448060-10-3

methyl 4-((2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate

Cat. No. B2905305
CAS RN: 1448060-10-3
M. Wt: 350.378
InChI Key: VZAFVXYPLSUJMA-UHFFFAOYSA-N
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Description

The compound “methyl 4-((2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate” is likely a complex organic molecule. It contains a pyridine and a pyrazole ring, which are common structures in many pharmaceutical compounds . The compound also contains a carbamoyl group and a benzoate ester, which are also common in various organic compounds .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyridine and pyrazole rings, for example, are aromatic and planar, contributing to the compound’s stability . The carbamoyl group and the benzoate ester could potentially participate in hydrogen bonding .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The pyridine and pyrazole rings might undergo electrophilic substitution reactions, while the carbamoyl group and the benzoate ester could potentially undergo hydrolysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include its molecular weight, polarity, solubility, and stability .

Scientific Research Applications

Anti-Fibrosis Activity

This compound has shown promise in the field of anti-fibrosis. A study has demonstrated that certain pyrimidine derivatives, which share a structural similarity with our compound of interest, exhibit significant anti-fibrotic activities . These compounds were able to inhibit the expression of collagen and the content of hydroxyproline in cell culture medium, suggesting potential for development as novel anti-fibrotic drugs.

Leukemia Treatment

Derivatives of the compound have been structurally characterized and are known to inhibit the activity of tyrosine kinases, which are therapeutic targets in leukemia treatment . The molecule Imatinib, which has a similar structure, specifically binds to the Abelson tyrosine kinase domain characteristic for chronic myelogenic leukemia, indicating the potential of our compound in leukemia therapy.

Anti-Gastric Cancer Activity

Research has indicated that derivatives of this compound may possess anti-gastric cancer properties. Although the specific study on our compound is not available, structurally related compounds have been evaluated for their efficacy against gastric cancer cells, showing promising results .

Synthesis of Heterocyclic Compounds

The pyridin-2-yl and pyrazol-1-yl groups present in the compound are key motifs in medicinal chemistry. They are used in the synthesis of novel heterocyclic compounds with potential biological activities, which are crucial for the development of new pharmaceuticals .

Pharmacological Activity Profiling

Compounds with the pyrimidine core, similar to our compound, are known to exhibit a wide range of pharmacological activities. They have been employed in the design of privileged structures in medicinal chemistry to prepare libraries of novel compounds for biological activity profiling .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with any chemical, appropriate precautions should be taken when handling it to avoid exposure and potential harm .

Future Directions

The future research directions for this compound could include further studies to determine its physical and chemical properties, synthesis methods, potential uses, and safety profile .

properties

IUPAC Name

methyl 4-[2-(3-pyridin-2-ylpyrazol-1-yl)ethylcarbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3/c1-26-19(25)15-7-5-14(6-8-15)18(24)21-11-13-23-12-9-17(22-23)16-4-2-3-10-20-16/h2-10,12H,11,13H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZAFVXYPLSUJMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NCCN2C=CC(=N2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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